molecular formula C16H26O5 B1667619 Artemether CAS No. 71963-77-4

Artemether

Cat. No. B1667619
CAS RN: 71963-77-4
M. Wt: 298.37 g/mol
InChI Key: SXYIRMFQILZOAM-HVNFFKDJSA-N
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Description

Artemether is an antimalarial agent used in combination with lumefantrine for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . It is a semi-synthetic derivative of artemisinin, a natural product isolated from Artemisia annua L . Artemether and its derivatives may have therapeutic effects on parasites, viruses, tumors, inflammation, and skin diseases .


Synthesis Analysis

Artemether is a semi-synthetic derivative of artemisinin . An efficient one-pot green synthesis of β-artemether/arteether from artemisinin has been developed using a sodium borohydride-cellulose sulfuric acid (CellSA) catalyst system . The green methodology is high yielding and the catalyst has good recyclability .


Molecular Structure Analysis

Artemether has a molecular formula of C16H26O5 . Its molecular weight is 298.37 g/mol . The chemical structure of artemether shows that it is a non-ionizable compound .


Chemical Reactions Analysis

Artemether is metabolized into the active metabolite dihydroartemisinin . A highly sensitive and rapid liquid chromatography–tandem mass spectrometry method was developed and validated for the determination of artemether and its metabolite dihydroartemisinin in human plasma .


Physical And Chemical Properties Analysis

Artemether has a density of 1.2±0.1 g/cm3 . Its melting point is 86 to 88 °C . The molar refractivity is 76.5±0.4 cm3 . The polar surface area is 46 Å2 .

Safety And Hazards

Artemether is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Recent clinical studies suggest that artemether and its derivatives may be safe and effective candidates for anti-tumor, anti-parasitic, anti-inflammatory, and dermatological drugs . More phase II/III clinical trials of artemether and its derivatives on antiviral effects are needed .

properties

IUPAC Name

(1R,4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYIRMFQILZOAM-HVNFFKDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040651
Record name Artemether
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Molecular Weight

298.37 g/mol
Source PubChem
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Physical Description

Solid
Record name Artemether
Source Human Metabolome Database (HMDB)
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Solubility

Insoluble, 4.57e-01 g/L
Record name Artemether
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Mechanism of Action

Involves an interaction with ferriprotoporphyrin IX (“heme”), or ferrous ions, in the acidic parasite food vacuole, which results in the generation of cytotoxic radical species. The generally accepted mechanism of action of peroxide antimalarials involves interaction of the peroxide-containing drug with heme, a hemoglobin degradation byproduct, derived from proteolysis of hemoglobin. This interaction is believed to result in the formation of a range of potentially toxic oxygen and carbon-centered radicals., Artemether (AM) is an antimalarial drug derived from artemisinin (Qinghaosu), an extract of the herb Artemisia annua L., sweet wormwood. Its antiparasitic effect is that of a schizontocide and is explained by rapid uptake by parasitized erythrocytes and interaction with a component of hemoglobin degradation resulting in formation of free radicals. It has been shown to exhibit a high clinical cure rate., Two theories have been put forward for the mode of antimalarial action of the artemisinin antimalarials, in accodance with the known properties of peroxides with medicinal activity. The first assumes that the artemisinins must be activated by contact with either reduced haem (ferrous haem, Fe(ll)PPIX) or non-haem ferrous iron (exogenous iron), causing cleavage of the peroxide to generate oxygen-centered radicals (alkoxy radicals') which are then presumed to be converted into carbon-centered radicals by transfer of proximate hydrogen atoms from the periphery of the peroxide molecule. These carbon-centered radicals are then thought to alkylate sensitive, yet unspecified, biomolecules in the parasite. A second theory argues for a process in which the intact artemisinin binds to a site within a vital protein in the parasite. The act of binding causes the peroxide to be converted to hydroperoxide or similar open peroxide, which in accordance with known properties of such compounds, generates one or more active chemical entities, either oxidizing agents or oxygen transfer agents per se, or oxygen-centered free radicals. This would be associated with the binding process. In such a way, the artemisinins might act as (irreversibile) inhibitors. Iron may, or may not, be associated with the activation process. No specific biological target in the parasite has yet been identified in support of this theory, but it may be membrane-bound proteins.
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Record name ARTEMETHER
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Product Name

Artemether

Color/Form

Crystals

CAS RN

71963-77-4
Record name Artemether
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Record name ARTEMETHER
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Record name Artemether
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Melting Point

86-90, 86 to 88 °C, 86 - 90 °C
Record name Artemether
Source DrugBank
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Artemether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35,900
Citations
M Makanga, S Krudsood - Malaria journal, 2009 - malariajournal.biomedcentral.com
… Artemether/lumefantrine is an ACT prequalified by the WHO … Coartem® is a fixed-dose combination of artemether and lumefantrine. Its … The efficacy of the six-dose regimen of artemether/…
Number of citations: 124 malariajournal.biomedcentral.com
NJ White, M van Vugt, FD Ezzet - Clinical pharmacokinetics, 1999 - Springer
… There is extensive information on the antimalarial activity of artemether in vitro. Both artemether … /L (mean 2.7) for artemether and 0.1 to 15 nmol/L (mean 1.2) for DHA.[16-18] In general, …
Number of citations: 427 link.springer.com
J Utzinger, X Shuhua, EK N'Goran, R Bergquist… - International Journal for …, 2001 - Elsevier
… antischistosomal activity of artemether by Chinese scientists … artemether and praziquantel; and clinical findings thus far obtained from randomised controlled trials with oral artemether …
Number of citations: 241 www.sciencedirect.com
SD Mandawgade, S Sharma, S Pathak… - International Journal of …, 2008 - Elsevier
The objective of the present investigation was to formulate self-microemulsifying drug delivery systems (SMEDDS) using a novel, indigenous natural lipophile (N-LCT) as an oily phase. …
Number of citations: 133 www.sciencedirect.com
TG Brewer, SJ Grate, JO Peggins, PJ Weina… - The American journal …, 1994 - europepmc.org
Artemisinin (qinghaosu) and several derivatives have been developed and are in use as antimalarial drugs but scant information is available regarding animal or human toxicity. …
Number of citations: 350 europepmc.org
TG Brewer, JO Peggins, SJ Grate, JM Petras… - Transactions of the …, 1994 - Elsevier
Several artemisinin (qinghaosu) derivatives have been developed and are in use as antimalarial drugs but scant animal or human toxicity data are available. We noted a progressive …
Number of citations: 324 www.sciencedirect.com
OA Adaramoye, DO Osaimoje… - Basic & clinical …, 2008 - Wiley Online Library
Artemether, artemether‐lumefantrine, or coartem and halofantrine are alternative antimalarial drugs to chloroquine. Their efficacy and potential to delay drug resistance in falciparum …
Number of citations: 131 onlinelibrary.wiley.com
IM Hastings, SA Ward - The Journal of infectious diseases, 2005 - academic.oup.com
… ) comprising lumefantrine (blue) and artemether (black). The … ) in which the presence of artemether in the CT is powerless to … arrows); the presence of artemether in the CT will slow this …
Number of citations: 89 academic.oup.com
EB Esu, EE Effa, ON Opie… - Cochrane Database of …, 2019 - cochranelibrary.com
… Artemether has … artemether with artesunate in adults, artemether probably increases the risk of death compared to artesunate. In settings where artesunate is not available, artemether …
Number of citations: 100 www.cochranelibrary.com
NP Singh, VK Panwar - Integrative cancer therapies, 2006 - journals.sagepub.com
Introduction: This report describes the case of a male patient with pituitary macroadenoma treated with the artemisinin analog artemether. Patient and Methods: A 75 year-old male …
Number of citations: 97 journals.sagepub.com

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